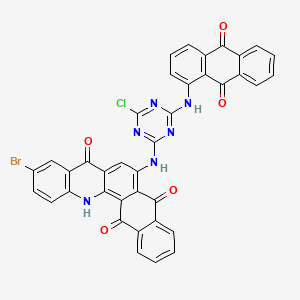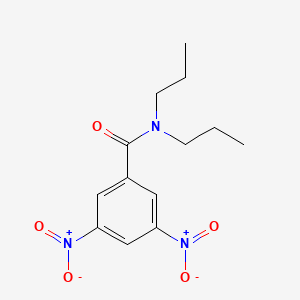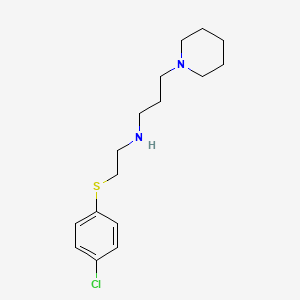
(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸は、その独特な二環式構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸の合成は、通常、複数のステップを伴います。一般的な方法の1つには、ジエンとジエノフィルが反応して二環式構造を形成するディールス・アルダー反応が含まれます。反応条件は、多くの場合、トルエンなどの溶媒と触媒を必要とし、反応を促進します。目的の生成物が得られるように、温度と圧力の条件は慎重に制御されます。
工業的生産方法
工業的な環境では、この化合物の生産は、効率と収率を高めるために、大規模反応器と連続フロープロセスを伴う場合があります。反応パラメータの監視と制御のための自動システムの使用は、製品の一貫性と品質を維持するために不可欠です。
化学反応の分析
反応の種類
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元できます。
置換: これは、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
上記で述べた反応には、特定の試薬と条件が必要です。
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学的研究の応用
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸は、科学研究においていくつかの応用があります。
化学: 有機合成における構成単位として、およびさまざまな化学反応における試薬として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と薬物開発のための前駆体として調査されています。
工業: 特殊化学品や材料の製造に使用されます。
作用機序
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸がその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他の生体分子が含まれる場合があります。この化合物のユニークな構造により、結合部位に適合し、生物学的経路を調節することができ、観察された効果につながります。
類似の化合物との比較
類似の化合物
- (1R,2R,3S,4S,5S)-5-メチル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸
- 7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸、5-(シアノメチル)-、(2-exo,3-exo,5-endo)-
独自性
(2-exo,3-exo,5-endo)-5-フェニル-7-オキサビシクロ[2.2.1]ヘプタン-2,3-ジカルボン酸は、フェニル基によってユニークです。フェニル基は、類似の化合物と比較して、独特の化学的性質と反応性を与えます。この独自性により、他の化合物が適さない特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
- (1R,2R,3S,4S,5S)-5-methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-
Uniqueness
(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
特性
CAS番号 |
109282-34-0 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
(1S,2S,3R,4R,5S)-5-phenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C14H14O5/c15-13(16)10-9-6-8(7-4-2-1-3-5-7)12(19-9)11(10)14(17)18/h1-5,8-12H,6H2,(H,15,16)(H,17,18)/t8-,9-,10+,11+,12+/m0/s1 |
InChIキー |
HNXJFWNLSTYCNJ-PREPNJAASA-N |
異性体SMILES |
C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H]1O2)C(=O)O)C(=O)O)C3=CC=CC=C3 |
正規SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


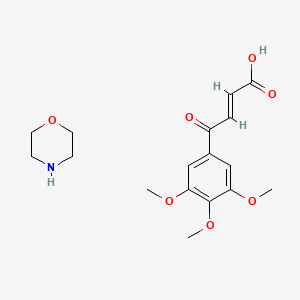

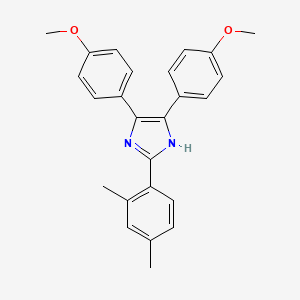
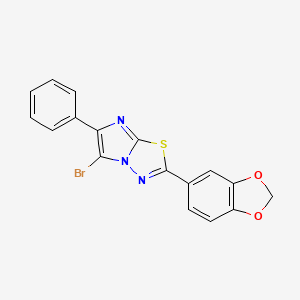
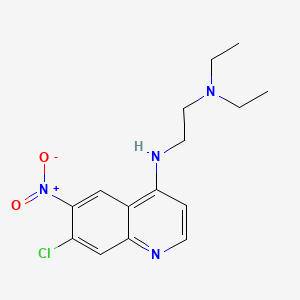
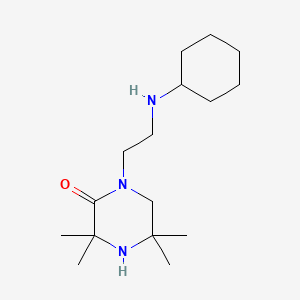

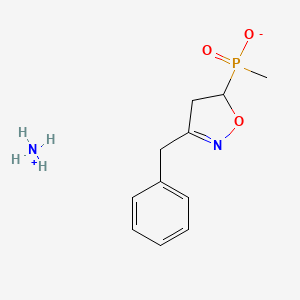

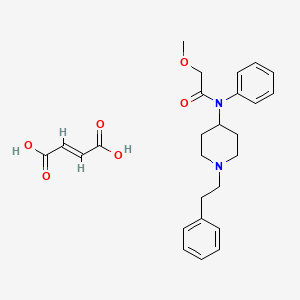
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
